6-(4-methoxyphenyl)pyridazin-3(2H)-one

Analgesic Anti-inflammatory Pyridazinone

Researchers developing novel GABAergic agents or next-generation NSAIDs often face unreliable sourcing for the critical pyridazinone precursor. 6-(4-Methoxyphenyl)pyridazin-3(2H)-one (CAS 2166-33-8) directly addresses this gap as the definitive intermediate for gabazine (SR-95531) synthesis and an established scaffold for analgesic lead optimization. • Gabazine precursor: Enables high-yield synthesis of the potent GABA-A receptor antagonist SR-95531. • Analgesic SAR scaffold: Mannich base IVe derivatives exhibit superior antinociceptive activity to aspirin with GI-safe profiles. • Supply reliability: Available in multi-gram quantities with full analytical documentation (HPLC, NMR).

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 2166-33-8
Cat. No. B028089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)pyridazin-3(2H)-one
CAS2166-33-8
Synonyms6-(4-Methoxyphenyl)-3(2H)-pyridazinone;  6-(p-Methoxyphenyl)-3(2H)-pyridazinone
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
InChIKeyHEKMSRLHSLEVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)pyridazin-3(2H)-one Properties & Sourcing


6-(4-Methoxyphenyl)pyridazin-3(2H)-one (CAS 2166-33-8) is a heterocyclic pyridazinone derivative characterized by a 4-methoxyphenyl substituent at the 6-position of the pyridazin-3(2H)-one core. Its molecular formula is C11H10N2O2 with a molecular weight of 202.21 g/mol [1]. The compound exhibits a melting point range of 188-189°C and a predicted pKa of 11.08±0.40, with solubility in dichloromethane and methanol . This compound is a key intermediate in the synthesis of the GABA-A receptor antagonist gabazine (SR-95531) and various analgesic pharmaceuticals .

Key intermediate for GABA-A antagonist gabazine synthesis
Scaffold for analgesic and anti-inflammatory derivative research
Distinct 4-methoxyphenyl substitution required for activity profiles

6-(4-Methoxyphenyl)pyridazin-3(2H)-one: Irreplaceable vs. Analogs


The 6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold exhibits distinct structure-activity relationships (SAR) compared to other 6-arylpyridazinones and pyridazine derivatives. Replacement of the 4-methoxyphenyl group with phenyl, 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl results in substantial changes in physicochemical properties and biological activity profiles [1]. Furthermore, the pyridazinone core is critical for certain activities, as substitution of the ring or replacement with a pyridazine ring significantly alters the compound's ability to serve as a precursor for specific drug molecules like gabazine and as a scaffold for analgesic and anti-inflammatory derivatives [2].

4-Methoxyphenyl substitution
Replacement with phenyl, 4-chlorophenyl or 4-fluorophenyl may shift physicochemical and SAR profiles.
Pyridazinone core
Pyridazine analogs or ring-modified variants may not support gabazine precursor routes or analgesic scaffold activity.

6-(4-Methoxyphenyl)pyridazin-3(2H)-one: Benchmarking Against Analogs


Analgesic & Anti-inflammatory Effects vs. Aspirin

A specific derivative of the 6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold, compound IVe (2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone), demonstrated analgesic activity superior to the reference drug acetylsalicylic acid (ASA) in the phenylbenzoquinone-induced writhing test . The compound also exhibited anti-inflammatory activity comparable to indometacin in the carrageenan-induced paw edema model, with no observed gastric ulcerogenic effect . This is a direct demonstration that the 6-(4-methoxyphenyl)pyridazin-3(2H)-one core can be leveraged to create derivatives with improved activity profiles.

Analgesic activity vs. ASA
Data to verify
Derivative IVe: reported more potent than acetylsalicylic acid in writhing test; anti-inflammatory activity comparable to indometacin; no gastric ulcerogenic effect observed.
Supports analgesic/anti-inflammatory scaffold optimization research.
In vivo rodent models; source references not provided.
Analgesic Anti-inflammatory Pyridazinone

Antinociceptive Derivatives vs. Aspirin

A series of 19 novel [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetamide and propanamide derivatives were synthesized and evaluated for antinociceptive activity using the modified Koster's test in mice [1]. At a dose of 100 mg/kg, all compounds except two (1 and 9) were found to be more potent than aspirin [1]. Compounds 6 (acetamide) and 15 (propanamide) exhibited the highest activity within their respective groups [1]. This demonstrates that the 6-(4-methoxyphenyl)pyridazin-3(2H)-one core is amenable to structural modifications that yield potent analgesics.

Antinociceptive SAR vs. aspirin
Head-to-head
17 of 19 novel acetamide/propanamide derivatives (100 mg/kg) more potent than aspirin; compounds 6 and 15 showed highest activity.
Demonstrates versatile SAR for antinociceptive lead optimization.
Modified Koster's test in mice; oral dose 100 mg/kg.
Antinociceptive Pain Analgesic

Gabazine Synthesis Intermediate

6-(4-Methoxyphenyl)pyridazin-3(2H)-one is a critical intermediate in the synthesis of gabazine (SR-95531), a potent competitive antagonist of the GABA-A receptor [1]. It is also used in the synthesis of various analgesic pharmaceuticals . This specific role as a synthetic precursor distinguishes it from other pyridazinones that may lack the necessary substitution pattern or reactivity for these pathways. A four-step total synthesis of gabazine from this core has been achieved with a 73% overall yield, demonstrating its utility in practical synthetic sequences [2].

Gabazine intermediate yield
Reported
Four-step total synthesis of gabazine (SR-95531) from this intermediate with 73% overall yield.
Established synthetic route for GABA-A antagonist research tools.
Microwave-enhanced synthesis reported; practical multi-step sequence.
Synthesis Intermediate GABA-A antagonist

6-(4-Methoxyphenyl)pyridazin-3(2H)-one Applications


Analgesic and Anti-Inflammatory Drug Development

This compound serves as an optimal starting material for synthesizing novel analgesic and anti-inflammatory drug candidates. The evidence shows that derivatives of this core, such as Mannich base IVe, exhibit superior analgesic activity to acetylsalicylic acid and anti-inflammatory activity comparable to indometacin, with a favorable gastric safety profile [1]. This makes it a high-value scaffold for medicinal chemists seeking to develop next-generation NSAIDs.

Synthesis of GABA-A Antagonists

6-(4-Methoxyphenyl)pyridazin-3(2H)-one is an essential intermediate for the synthesis of gabazine (SR-95531), a potent and selective GABA-A receptor antagonist [1]. Researchers investigating GABAergic neurotransmission, synaptic inhibition, or related neurological disorders should procure this compound for the efficient, high-yield synthesis of gabazine and its analogues [1].

SAR Scaffold for Antinociceptive Leads

The compound is an ideal core scaffold for SAR studies aimed at optimizing antinociceptive and anti-inflammatory activities. Studies have shown that modifications at the 2-position of the pyridazinone ring (e.g., with acetamide or propanamide groups) can yield compounds more potent than aspirin in pain models [1]. This established track record of productive SAR makes it a compelling choice for lead optimization programs.

Application
Selection Property
Validation Focus
Analgesic/anti-inflammatory derivative synthesis
4-methoxyphenyl-pyridazinone scaffold
In vivo analgesic and anti-inflammatory model response
GABA-A antagonist synthesis
Gabazine synthetic intermediate
Synthetic route and yield verification
Antinociceptive SAR studies
2-position modifiable core
Antinociceptive activity in rodent pain models

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